2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is a chemical compound with the molecular weight of 246.69 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic aromatic substitution , a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile . Another possible method could be the Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize biphenyl compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H11ClO2 . It contains a biphenyl group, where one of the phenyl rings has a chlorine atom substituted at the 4th position, and the other phenyl ring is attached to an acetic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve electrophilic aromatic substitution . This is a reaction where an atom in the aromatic ring is replaced by an electrophile .Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Reactivity 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, a structurally related compound, demonstrates its use in synthetic chemistry through a one-pot, three-component Ugi reaction, showcasing the versatility of chloro-biphenyl acetic acid derivatives in synthesizing complex molecules like indoloketopiperazine derivatives (Ghandi, Zarezadeh, & Taheri, 2012). Additionally, derivatives of chloro-biphenyl acetic acid like ML 3000 have been explored for their pharmacological profiles, indicating the broad potential of these compounds in drug development despite the exclusion of specific drug use and dosage information (Laufer, Tries, Augustin, & Dannhardt, 1994).
Photodegradation and Environmental Studies The study on diclofenac, which shares a similar biphenyl structure, underlines the significance of understanding the environmental fate of such compounds through photolytic transformation, providing insights into potential degradation pathways and environmental persistence of chloro-biphenyl acetic acid derivatives (Eriksson, Svanfelt, & Kronberg, 2010).
Advanced Material Development Research involving the synthesis of novel biphenyl derivatives, such as biphenyl-4,4'-diacetic acid, showcases the application of chloro-biphenyl acetic acid derivatives in the development of new materials with potential use in a variety of technological applications, including optoelectronics and molecular engineering (Sienkiewicz-Gromiuk, Gluchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).
Pharmaceutical and Environmental Chemistry The environmental and pharmaceutical chemistry of chloro-biphenyl acetic acid derivatives is further exemplified by studies on the metabolism of polychlorinated biphenyls, indicating the relevance of chloro-biphenyl structures in environmental science and toxicology. Such research provides crucial insights into the biodegradation pathways and environmental impact of these compounds, contributing to a deeper understanding of their ecological footprint (Furukawa, Tomizuka, & Kamibayashi, 1979).
Mechanism of Action
Target of Action
It is known that similar chlorinated phenyl acetic acids can interact with various enzymes and receptors in the body .
Mode of Action
It is known that chlorinated phenyl acetic acids can undergo various reactions such as nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
For example, polychlorinated biphenyls (PCBs), a class of compounds similar to 4-(4-Chlorophenyl)phenylacetic acid, can be degraded by microbial enzymes in a process known as biodegradation . This process involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It is known that similar chlorinated phenyl acetic acids can be soluble in ethanol , which may influence their bioavailability.
Result of Action
It is known that similar chlorinated phenyl acetic acids can possess anticancer properties . For example, 4-Chlorophenylacetic acid has been reported to possess anticancer properties and may be an effective therapeutic agent in the prevention or treatment of estrogen-sensitive breast cancer .
Action Environment
It is known that similar chlorinated phenyl acetic acids can remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions . This persistence in the environment can influence the action and efficacy of these compounds.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMYLVVZJLDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362638 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5525-72-4 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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